2-((6-((2-(4-Fluoroanilino)-2-oxoethyl)sulfanyl)hexyl)sulfanyl)-N-(4-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
2-[6-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylhexylsulfanyl]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26F2N2O2S2/c23-17-5-9-19(10-6-17)25-21(27)15-29-13-3-1-2-4-14-30-16-22(28)26-20-11-7-18(24)8-12-20/h5-12H,1-4,13-16H2,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFWVQMNYQGFMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSCCCCCCSCC(=O)NC2=CC=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26F2N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((6-((2-(4-Fluoroanilino)-2-oxoethyl)sulfanyl)hexyl)sulfanyl)-N-(4-fluorophenyl)acetamide , also known by its CAS number 301194-12-7 , is a complex organic molecule notable for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of its significance in medicinal chemistry.
Chemical Structure
The compound features several key structural components:
- Fluorophenyl group : Enhances lipophilicity and potential biological activity.
- Thioether linkages : May influence the compound's interaction with biological targets.
- Acetamide functional group : Often associated with various pharmacological activities.
The molecular formula is , with a detailed structure represented in the following table:
| Component | Description |
|---|---|
| Molecular Formula | |
| Key Functional Groups | Thioether, Acetamide, Fluorophenyl |
| Structural Complexity | Multi-step organic synthesis required |
Synthesis
The synthesis of this compound generally involves multi-step organic reactions, which may include:
- Formation of thioether linkages through nucleophilic substitution.
- Introduction of the fluorophenyl group via electrophilic aromatic substitution.
- Acetamide formation through acylation reactions.
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activity, which can be crucial for preventing oxidative stress-related damage in cells. The presence of fluorine atoms in the structure may enhance this activity by stabilizing radical intermediates .
Antimutagenic Effects
Studies have demonstrated that derivatives of fluoroaryl compounds can exhibit antimutagenic properties, potentially reducing the mutagenicity induced by environmental toxins such as benzo[a]pyrene . This suggests that 2-((6-((2-(4-Fluoroanilino)-2-oxoethyl)sulfanyl)hexyl)sulfanyl)-N-(4-fluorophenyl)acetamide could possess similar protective effects.
Cytotoxicity and Anticancer Potential
Preliminary studies have explored the cytotoxic effects of related compounds on various cancer cell lines. For instance, certain fluoroaryl derivatives have shown IC50 values in the nanomolar range against specific tumor cells, indicating potent anticancer activity . The compound's unique structure may contribute to its efficacy against cancer cells.
Case Studies and Research Findings
- Study on Antioxidant Activity : A study evaluated the antioxidant capacity of fluoroaryl derivatives, finding that they significantly reduced oxidative stress markers in vitro. The results suggested that modifications to the aromatic rings could enhance this effect .
- Mutagenicity Assessment : In a mutagenicity assay using Salmonella typhimurium, several fluoroaryl compounds were tested for their ability to inhibit mutagen-induced DNA damage. The results indicated that these compounds could effectively reduce mutagenesis under specific conditions, highlighting their potential as chemopreventive agents .
- Cytotoxicity Evaluation : A recent investigation into the cytotoxic effects of related compounds revealed that some derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index for further development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Modified Fluorination Patterns
a. 2-[(4-((2-(2,4-Difluoroanilino)-2-oxoethyl)sulfanyl)butyl)sulfanyl]-N-(2,4-difluorophenyl)acetamide
- Key differences :
- Substituents : 2,4-Difluorophenyl groups instead of 4-fluorophenyl.
- Chain length : Butyl spacer instead of hexyl.
- Implications :
b. 2-Chloro-N-(4-fluorophenyl)acetamide
- Key differences: Chlorine replaces sulfanyl-hexyl-sulfanyl moiety.
- Implications: Reduced molecular weight (C₈H₆ClFNO vs.
Analogs with Varying Spacer Chains or Substituents
a. N-Cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide
- Key features :
- Cyclohexyl and propyl groups instead of sulfanyl-hexyl chain.
- Molecular weight: 334.206 g/mol.
- Synthesis : 81% yield via multicomponent reaction .
- Physical properties : Melting point 150–152°C, higher than typical sulfanyl derivatives .
b. 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide
- Key differences: Methoxyphenyl and aminophenyl groups instead of fluorophenyl.
- Biological relevance : Antimicrobial activity attributed to amide and sulfanyl moieties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
